Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Vue d'ensemble

Description

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide is a chemical compound with the molecular formula C8H20F2N2O4S2 and a molecular weight of 310.37 g/mol . It is a colorless to light yellow clear liquid that is sensitive to air and should be stored under inert gas . This compound is primarily used in the field of materials science, particularly in the development of ionic liquids and battery materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide typically involves the reaction of diethyl(methyl)propylamine with bis(fluorosulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield . The process involves the use of an inert atmosphere to prevent any unwanted reactions with air or moisture .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of large-scale reactors and continuous flow systems helps in achieving consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent any side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .

Applications De Recherche Scientifique

Electrolytes in Energy Storage

Overview : DEMPABFSI is primarily recognized for its effectiveness as an electrolyte in lithium-ion batteries. Its unique properties enhance conductivity and stability, which are crucial for improving battery performance.

- Conductivity : The ionic nature of DEMPABFSI allows for high ionic conductivity, making it suitable for use in energy storage devices.

- Stability : It exhibits a broad electrochemical stability window, which is essential for the longevity and safety of batteries .

Green Solvents

Overview : DEMPABFSI serves as an environmentally friendly solvent in various chemical reactions.

- Reduced Toxicity : It provides a safer alternative to traditional organic solvents, minimizing environmental impact and health risks associated with volatile organic compounds (VOCs).

- Applications : Commonly utilized in organic synthesis, it facilitates reactions such as alkylations and epoxidations while maintaining a lower ecological footprint .

Ion-Selective Membranes

Overview : The compound is integral in the development of ion-selective membranes used in sensors and separation technologies.

- High Selectivity : DEMPABFSI's properties enable the creation of membranes that selectively allow certain ions to pass while blocking others, enhancing sensor accuracy and efficiency.

- Applications : These membranes are crucial in various applications, including water purification and chemical sensing .

Pharmaceutical Applications

Overview : In the pharmaceutical industry, DEMPABFSI plays a significant role in drug formulation.

- Solubilization : Its ability to solubilize active pharmaceutical ingredients improves bioavailability and therapeutic efficacy.

- Formulation Stability : The compound contributes to the stability of formulations, ensuring that drugs maintain their effectiveness over time .

Polymer Chemistry

Overview : DEMPABFSI is utilized in synthesizing advanced polymers with enhanced properties.

- Material Properties : It improves thermal stability and mechanical strength, which are vital for manufacturing durable products.

- Applications : Used in creating high-performance materials for various industrial applications, including coatings and composites .

Data Summary Table

| Application Area | Key Benefits | Specific Uses |

|---|---|---|

| Electrolytes in Energy Storage | High conductivity and stability | Lithium-ion batteries |

| Green Solvents | Environmentally friendly, reduced toxicity | Organic synthesis reactions |

| Ion-Selective Membranes | High selectivity for ions | Sensors, water purification |

| Pharmaceutical Applications | Improved solubilization and formulation stability | Drug formulations |

| Polymer Chemistry | Enhanced thermal stability and mechanical strength | High-performance materials |

Case Studies

- Energy Storage Research :

- Green Chemistry Initiatives :

- Pharmaceutical Formulation Development :

Mécanisme D'action

The mechanism of action of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide involves its interaction with various molecular targets. The fluorosulfonyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions . The compound’s ability to form stable ionic liquids makes it valuable in various applications, including energy storage and catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide include:

- Diethyl(methyl)propylammonium Bis(trifluoromethanesulfonyl)imide

- Diethyl(methyl)propylammonium Bis(perfluoroethylsulfonyl)imide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorosulfonyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in the development of ionic liquids and advanced battery materials .

Activité Biologique

Diethyl(methyl)propylammonium bis(fluorosulfonyl)imide (FSI) is a compound of interest in the field of ionic liquids and has been studied for its various biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.

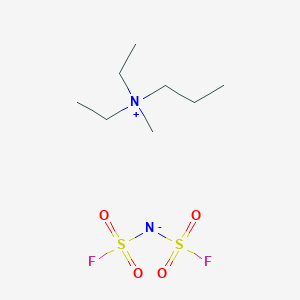

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Cation : Diethyl(methyl)propylammonium

- Anion : Bis(fluorosulfonyl)imide

The molecular formula is with a molar mass of approximately 310.28 g/mol .

Biological Activity Overview

The biological activity of FSI can be categorized into several areas, including:

- Toxicity : Evaluations indicate that FSI exhibits low toxicity levels, making it suitable for various applications.

- Antimicrobial Properties : Studies have shown that ionic liquids like FSI can possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes.

- Electrochemical Stability : The electrochemical stability of FSI has been characterized under varying temperature conditions, which is crucial for applications in electrochemistry and energy storage systems .

1. Electrochemical Stability

A study investigated the electrochemical stability window of various ionic liquids, including those containing bis(fluorosulfonyl)imide. The results indicated that the stability window ranged from 4.1 to 6.1 V at different temperatures, suggesting potential applications in high-energy systems .

| Ionic Liquid | Anodic Potential (V) | Cathodic Potential (V) | Stability Window (V) |

|---|---|---|---|

| [N,N-diethyl-N-methyl-N-propylammonium][FSI] | 2.9 | -3.0 | 5.9 |

| [N-methyl-N-propylpiperidinium][FSI] | 2.8 | -3.1 | 5.9 |

This table summarizes the anodic and cathodic potential limits for selected ionic liquids containing bis(fluorosulfonyl)imide .

2. Antimicrobial Activity

Research into the antimicrobial properties of ionic liquids has revealed that compounds like FSI can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of cell membranes due to their amphiphilic nature.

A comparative study showed that FSI demonstrated significant antimicrobial activity against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

These findings suggest that FSI could be developed as an antimicrobial agent in pharmaceuticals or coatings.

Propriétés

IUPAC Name |

bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJTUSCMOJHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235234-32-8 | |

| Record name | Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.